molecular formula C11H14O4S2 B2981126 (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) butanoate CAS No. 339018-98-3

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) butanoate

Cat. No.: B2981126
CAS No.: 339018-98-3
M. Wt: 274.35
InChI Key: CYWYUIYWOILYJL-UHFFFAOYSA-N
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Description

(7,7-Dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) butanoate is a sulfur-containing heterocyclic compound featuring a fused thieno[2,3-b]thiopyran core with a 7,7-dioxo moiety and a butanoate ester substituent at the 4-position. This structure combines electron-deficient sulfur heterocycles with a lipophilic ester group, making it a candidate for pharmaceutical intermediates or materials science applications. Its structural uniqueness lies in the juxtaposition of the sulfone groups (contributing to polarity) and the butanoate chain (enhancing lipophilicity), which may influence solubility, bioavailability, and reactivity compared to analogs .

Properties

IUPAC Name

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S2/c1-2-3-10(12)15-9-5-7-17(13,14)11-8(9)4-6-16-11/h4,6,9H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWYUIYWOILYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CCS(=O)(=O)C2=C1C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) butanoate is a member of the thienothiopyran family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound exhibits unique structural characteristics that influence its biological activity. The thieno[2,3-b]thiopyran core is known for its role in various pharmacological applications.

PropertyValue
Molecular FormulaC12H13O3S2
Molecular Weight273.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Preliminary studies suggest that this compound may act as a voltage-dependent calcium channel blocker . This mechanism is crucial for regulating vascular smooth muscle contraction and could have implications for treating cardiovascular diseases.

  • Calcium Channel Blockade : The compound inhibits calcium influx in vascular tissues, similar to known blockers like verapamil. This action leads to vasodilation and reduced blood pressure.
  • Antihypertensive Effects : In vivo studies on normotensive rats indicate that the compound can produce a dose-dependent decrease in diastolic arterial blood pressure without significant cardiac effects .

Pharmacological Evaluation

Research has shown that derivatives of thieno[2,3-b]thiopyran compounds exhibit various biological activities:

  • Antihypertensive Activity : Compounds similar to this compound have been evaluated for their ability to lower blood pressure in animal models.
  • Antioxidant Properties : Some studies indicate potential antioxidant activity that may contribute to cardiovascular protection.

Study 1: Antihypertensive Effects

A study evaluated the effects of this compound on hypertensive rat models. The results showed a significant reduction in systolic and diastolic blood pressure after administration of the compound compared to control groups.

Study 2: Calcium Uptake Inhibition

In isolated rat portal vein studies, the compound demonstrated a selective inhibitory effect on KCl-induced calcium uptake. This suggests a targeted action on calcium channels that could be beneficial in managing hypertension and related cardiovascular conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Substituents Key Properties Synthesis & Applications References
(7,7-Dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) butanoate Butanoate ester at 4-position Expected higher lipophilicity vs. amides; potential prodrug utility Likely esterification of hydroxyl precursor; intermediate for APIs or materials
N-[(4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide Acetamide, sulfonamide, methyl MP: 241–243°C; soluble in DMSO/methanol (heating); impurity in Dorzolamide synthesis Sodium bis(2-methoxyethoxy) aluminum hydride reduction; carbonic anhydrase inhibitor intermediate
(7,7-Dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate 2-Methylpropanoate ester at 4-position Structural isomer of butanoate; branched chain may alter metabolic stability Similar esterification routes; pharmaceutical intermediate
5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide Hydroxyl, sulfonamide, methyl Polar due to hydroxyl and sulfonamide; used as reference standard Oxidation and sulfonylation; working standard for analytical validation
N-Thiazolyl-5,6-dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-5-carboxamides Thiazole-carboxamide Antibacterial/antifungal activity; broader heterocyclic functionalization Condensation with thiazole amines; antimicrobial agents

Key Comparison Points :

Structural Variations: Ester vs. Branched vs. Linear Chains: The 2-methylpropanoate analog (CAS 339018-79-0) shares a similar core but may exhibit different pharmacokinetic profiles due to steric effects .

Synthetic Methods: Green chemistry approaches (e.g., solvent-free reactions, continuous flow) are emphasized for intermediates like the acetamide derivative, aligning with industry trends toward sustainability . The butanoate ester’s synthesis likely parallels these methods but requires specific esterification catalysts or conditions.

Physicochemical Properties: Solubility: The acetamide derivative () is sparingly soluble in DMSO/methanol, whereas ester analogs like the butanoate may exhibit better solubility in organic solvents. Stability: Sulfone groups confer oxidative stability, but ester linkages may hydrolyze under acidic/basic conditions, necessitating formulation adjustments.

Pharmacological and Industrial Relevance: Sulfonamide derivatives (e.g., ) are directly used in APIs, while esters like the butanoate may serve as prodrugs or intermediates for further functionalization . The shift toward contract manufacturing for complex intermediates (e.g., acetamide derivatives) highlights the need for scalable, cost-effective synthesis routes for the butanoate analog .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Substitution at the 4-position (ester vs. amide) significantly impacts bioactivity. For instance, thiazolyl-carboxamide derivatives exhibit antimicrobial activity, whereas sulfonamides target carbonic anhydrase .
  • Sustainability: Innovations in catalytic processes and solvent-free reactions are critical for scaling production while minimizing environmental impact .
  • Supply Chain Dynamics: Geopolitical factors and regulatory harmonization influence the production of thieno[2,3-b]thiopyran derivatives, with India and China dominating intermediate synthesis .

Q & A

Q. What comparative approaches are effective for benchmarking against analogs with modified ester chains?

  • Methodological Answer : Synthesize homologs (e.g., propanoate, pentanoate esters) and compare solubility (logP measurements), bioavailability (Caco-2 cell permeability assays), and thermal stability (DSC/TGA). Use QSAR models to rationalize differences in bioactivity .

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